molecular formula C19H25N5O2S2 B2641984 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 898436-62-9

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2641984
CAS No.: 898436-62-9
M. Wt: 419.56
InChI Key: YEKSGKAAKOOALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound designed for research purposes, featuring a multi-substituted 1,3,4-thiadiazole core. This scaffold is recognized as a bioisostere of pyrimidine and pyridazine rings, which are fundamental structures in nucleic acids and many pharmacological agents . This bioisosteric relationship allows 1,3,4-thiadiazole derivatives to potentially interact with a variety of biological targets, disrupting crucial cellular processes . The strong aromaticity of the ring and the presence of the =N-C-S- moiety contribute to the compound's in vivo stability and capacity for strong interactions with biomolecules like proteins and DNA . The specific molecular architecture of this compound includes a ureido linker and a phenethylacetamide chain, which may enhance its lipophilicity and potential for cell membrane permeability . Derivatives of the 1,3,4-thiadiazole nucleus are extensively investigated in medicinal chemistry for their diverse biological activities. This compound is of significant interest for applications in oncology research, as numerous 1,3,4-thiadiazole analogues have demonstrated promising in vitro cytotoxic properties against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), lung cancer (A-549), and others . The mechanism of action for such compounds can vary and may include the inhibition of key enzymes such as dihydrofolate reductase (DHFR) or focal adhesion kinase (FAK) . Furthermore, the 2-amino-1,3,4-thiadiazole moiety is a potential scaffold for developing promising antimicrobial agents, with many derivatives exhibiting activity against various bacterial and fungal strains . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a probe for studying new biological pathways in infectious disease and cancer research. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S2/c25-16(20-12-11-14-7-3-1-4-8-14)13-27-19-24-23-18(28-19)22-17(26)21-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKSGKAAKOOALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form the 1,3,4-thiadiazole ring. The cyclohexylureido group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the phenethylacetamide moiety is attached via a nucleophilic substitution reaction with phenethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide have demonstrated promising results in inhibiting tumor growth in preclinical studies. The incorporation of the thiadiazole moiety has been linked to enhanced lipophilicity and improved tissue permeability, which are advantageous for drug development .
  • Antimicrobial Properties : Research indicates that thiadiazole derivatives exhibit antimicrobial activities against a range of bacteria and fungi. The specific interactions between the compound and microbial targets can lead to effective treatments for infections .
  • Anti-inflammatory Effects : Some studies have reported that thiadiazole-containing compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Study ReferenceFindings
Evaluated cytotoxic activity against MCF-7 and HeLa cell lines; significant improvement noted with IC50 values indicating strong anticancer potential.
Investigated hybrid derivatives containing thiadiazole; showed enhanced cytotoxic effects due to structural modifications.
Highlighted the broad spectrum of biological activities associated with thiadiazole derivatives, emphasizing their role in drug discovery.

Mechanism of Action

The mechanism of action of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Ureido Groups: Cyclohexylureido (target compound) vs. phenylureido (4g). Thioether Linkages: Benzylthio () vs. phenethylthio (target compound). The phenethyl group’s extended alkyl chain could increase hydrophobic interactions with enzyme active sites, as seen in Akt inhibition studies .

Antifungal Activity :

  • Analogs from (e.g., oxadiazole-thiadiazole hybrids) inhibit Candida spp. with MIC values of 4–16 µg/mL by disrupting ergosterol synthesis. The target compound’s cyclohexylurea group may similarly interfere with fungal cytochrome P450 enzymes .

Anticancer Mechanisms :

  • Compound 4g (phenylureido derivative) exhibits antiproliferative effects via cell cycle arrest and apoptosis, while benzylthio analogs () inhibit Akt, a key oncogenic kinase. The target compound’s phenethylacetamide side chain may facilitate dual targeting of microtubules and kinase pathways .

Anticonvulsant Potential: Dichlorobenzylthio derivatives () show potent anticonvulsant activity (ED50 < 3 µmol/kg), suggesting that the target compound’s thiadiazole-thioacetamide backbone could modulate GABAergic or sodium channel activity .

Biological Activity

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives characterized by the presence of a cyclohexyl group and a phenethylacetamide moiety. The molecular formula is C13H20N4O3S2C_{13}H_{20}N_4O_3S_2 with a molecular weight of approximately 344.45 g/mol.

Biological Activities

  • Antimicrobial Activity :
    • Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains and fungi. In one study, certain derivatives demonstrated moderate inhibitory effects on Staphylococcus aureus and other fungal pathogens .
  • Anticancer Activity :
    • The 1,3,4-thiadiazole scaffold has been linked to anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of tumor growth .
  • Anticonvulsant Activity :
    • Several studies have evaluated the anticonvulsant potential of thiadiazole derivatives using models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. For example, compounds with similar structures have shown up to 85% inhibition in seizure models at specific dosages .

The biological activity of this compound may involve several mechanisms:

  • GABA Modulation : Some thiadiazole derivatives interact with GABA receptors, enhancing inhibitory neurotransmission which is crucial in preventing seizures.
  • Ion Channel Interaction : These compounds may also affect voltage-gated ion channels, altering neuronal excitability and contributing to their anticonvulsant effects .
  • Apoptotic Pathways : In cancer cells, these compounds can activate apoptotic pathways leading to programmed cell death .

Case Studies

Several studies illustrate the biological activity of thiadiazole derivatives:

StudyCompoundBiological ActivityResults
Aliyu et al. (2021)Thiadiazole DerivativeAnticonvulsant66.67% protection at 100 mg/kg in MES model
Bhattacharya et al. (2019)Quinazolinone-ThiadiazoleAnticonvulsantHighest potency at 30 mg/kg within 30 min
Sharma et al. (2014)Amino-Thiadiazole DerivativeAnticonvulsant85.44% inhibition in both scPTZ and MES tests

Q & A

Q. What are the recommended synthetic routes for 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide, and how can purity be optimized?

Methodological Answer:

  • Step 1: Start with the thiadiazole-thiol intermediate (e.g., 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol) and react it with phenethyl bromoacetate under basic conditions (e.g., K₂CO₃ in ethanol) to form the thioether linkage .
  • Step 2: Introduce the cyclohexylurea moiety via carbodiimide-mediated coupling (EDC/HOBt) with cyclohexyl isocyanate in anhydrous DMF .
  • Purity Optimization: Use recrystallization in ethanol:water (8:2) or column chromatography (hexane:ethyl acetate gradient) to isolate the product ≥95% pure .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR: Focus on the thiadiazole C-S (δ 165–170 ppm in ¹³C) and urea NH protons (δ 8.5–9.5 ppm in ¹H) .
  • IR Spectroscopy: Confirm urea C=O stretching (1640–1680 cm⁻¹) and thioether C-S (650–750 cm⁻¹) .
  • Mass Spectrometry: Look for [M+H]⁺ peaks matching the molecular formula (C₁₉H₂₄N₆O₂S₂; exact mass: 448.14 g/mol) .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Anticancer Activity: Use MTT assays against MCF-7 (breast) and A549 (lung) cell lines, with cisplatin as a positive control. Target IC₅₀ values ≤0.1 mM for prioritization .
  • CNS Targeting: Evaluate blood-brain barrier (BBB) penetration using parallel artificial membrane permeability assays (PAMPA) or in vitro models (e.g., MDCK-MDR1 cells) .

Advanced Research Questions

Q. How can free energy perturbation (FEP) calculations guide structural optimization for enhanced NMDA receptor antagonism?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., Glide SP) to identify binding poses in the NMDA receptor’s allosteric site .
  • Step 2: Use FEP to calculate relative binding free energies for substituent variations (e.g., cyclohexyl vs. aryl groups). Prioritize modifications improving hydrophobic interactions (ΔG ≤ -2 kcal/mol) .
  • Validation: Synthesize top candidates and test in electrophysiological assays (e.g., Xenopus oocyte NMDA currents) .

Q. What strategies resolve contradictions in cytotoxic activity data across cell lines?

Methodological Answer:

  • Hypothesis Testing: Assess if discrepancies stem from differential expression of target proteins (e.g., aromatase in MCF-7) via Western blotting .
  • Metabolic Stability: Compare compound half-life in A549 vs. MCF-7 lysates using LC-MS/MS to identify degradation pathways .
  • Off-Target Profiling: Screen against kinase panels (e.g., Eurofins) to rule out non-specific effects .

Q. How can X-ray crystallography inform SAR studies of thiadiazole-urea derivatives?

Methodological Answer:

  • Co-Crystal Analysis: Co-crystallize the compound with its target (e.g., NMDA receptor fragments) to map hydrogen bonds (urea NH to GluN1) and hydrophobic contacts (cyclohexyl to Leu135) .
  • Electron Density Maps: Use SHELXL for refinement to identify conformational flexibility in the thiadiazole ring .
  • SAR Design: Modify substituents to exploit unoccupied pockets (e.g., fluorophenethyl for halogen bonding) .

Q. What computational methods predict BBB penetration for CNS-targeted analogs?

Methodological Answer:

  • Machine Learning Models: Input descriptors (e.g., LogP, PSA) into BBB-specific algorithms (e.g., BBB Predictor) .
  • MD Simulations: Run 100-ns simulations to calculate membrane partitioning (e.g., POPC bilayers) using GROMACS .
  • In Vivo Correlation: Validate predictions with rodent brain:plasma ratio studies (target ≥0.3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.